molecular formula C12H10O2S B7941819 Furan-2-yl(2-(methylthio)phenyl)methanone

Furan-2-yl(2-(methylthio)phenyl)methanone

Cat. No.: B7941819
M. Wt: 218.27 g/mol
InChI Key: FVPZLIZAGFVFNE-UHFFFAOYSA-N
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Description

Furan-2-yl(2-(methylthio)phenyl)methanone is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a phenyl group, which is further substituted with a methylthio group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(2-(methylthio)phenyl)methanone typically involves the reaction of furan derivatives with phenylmethanone compounds. One common method includes the use of Friedel-Crafts acylation, where furan reacts with 2-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(2-(methylthio)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich furan ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated furan derivatives.

Scientific Research Applications

Furan-2-yl(2-(methylthio)phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furan-2-yl(2-(methylthio)phenyl)methanone involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation, growth, and differentiation . This makes it a promising candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl(phenyl)methanone: Lacks the methylthio group, resulting in different chemical and biological properties.

    2-(Methylthio)benzaldehyde: Contains a similar methylthio group but lacks the furan ring.

    Furan-2-carboxylic acid: Contains the furan ring but has a carboxyl group instead of the phenylmethanone structure.

Uniqueness

Furan-2-yl(2-(methylthio)phenyl)methanone is unique due to the combination of the furan ring and the methylthio-substituted phenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

furan-2-yl-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-15-11-7-3-2-5-9(11)12(13)10-6-4-8-14-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPZLIZAGFVFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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